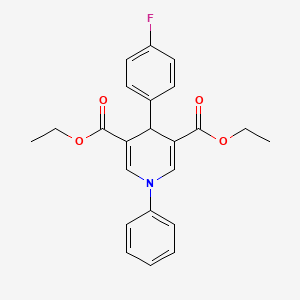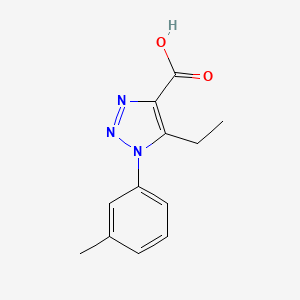![molecular formula C19H14F3NO4 B4915190 METHYL (4Z)-4-[(FURAN-2-YL)METHYLIDENE]-2-METHYL-5-OXO-1-[3-(TRIFLUOROMETHYL)PHENYL]-4,5-DIHYDRO-1H-PYRROLE-3-CARBOXYLATE](/img/structure/B4915190.png)
METHYL (4Z)-4-[(FURAN-2-YL)METHYLIDENE]-2-METHYL-5-OXO-1-[3-(TRIFLUOROMETHYL)PHENYL]-4,5-DIHYDRO-1H-PYRROLE-3-CARBOXYLATE
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
METHYL (4Z)-4-[(FURAN-2-YL)METHYLIDENE]-2-METHYL-5-OXO-1-[3-(TRIFLUOROMETHYL)PHENYL]-4,5-DIHYDRO-1H-PYRROLE-3-CARBOXYLATE is a complex organic compound that features a furan ring, a trifluoromethyl group, and a pyrrole ring
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of METHYL (4Z)-4-[(FURAN-2-YL)METHYLIDENE]-2-METHYL-5-OXO-1-[3-(TRIFLUOROMETHYL)PHENYL]-4,5-DIHYDRO-1H-PYRROLE-3-CARBOXYLATE typically involves multiple steps, including the formation of the furan ring, the introduction of the trifluoromethyl group, and the construction of the pyrrole ring. Common synthetic routes may involve:
Cyclization reactions: to form the furan ring.
Trifluoromethylation reactions: to introduce the trifluoromethyl group.
Condensation reactions: to construct the pyrrole ring.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimizing the reaction conditions to maximize yield and purity. This could include:
Catalytic processes: to enhance reaction efficiency.
Purification techniques: such as recrystallization or chromatography to isolate the desired product.
Analyse Chemischer Reaktionen
Types of Reactions
METHYL (4Z)-4-[(FURAN-2-YL)METHYLIDENE]-2-METHYL-5-OXO-1-[3-(TRIFLUOROMETHYL)PHENYL]-4,5-DIHYDRO-1H-PYRROLE-3-CARBOXYLATE can undergo various chemical reactions, including:
Oxidation: The furan ring can be oxidized under specific conditions.
Reduction: The carbonyl group can be reduced to an alcohol.
Substitution: The trifluoromethyl group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidizing agents: such as potassium permanganate or chromium trioxide for oxidation reactions.
Reducing agents: like lithium aluminum hydride or sodium borohydride for reduction reactions.
Nucleophiles: such as amines or thiols for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example:
Oxidation: may yield furan derivatives with additional oxygen-containing functional groups.
Reduction: may produce alcohol derivatives.
Substitution: may result in compounds with different functional groups replacing the trifluoromethyl group.
Wissenschaftliche Forschungsanwendungen
METHYL (4Z)-4-[(FURAN-2-YL)METHYLIDENE]-2-METHYL-5-OXO-1-[3-(TRIFLUOROMETHYL)PHENYL]-4,5-DIHYDRO-1H-PYRROLE-3-CARBOXYLATE has several scientific research applications:
Chemistry: Used as a building block in organic synthesis for the development of new compounds.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic applications due to its unique structural features.
Wirkmechanismus
The mechanism of action of METHYL (4Z)-4-[(FURAN-2-YL)METHYLIDENE]-2-METHYL-5-OXO-1-[3-(TRIFLUOROMETHYL)PHENYL]-4,5-DIHYDRO-1H-PYRROLE-3-CARBOXYLATE involves its interaction with molecular targets and pathways. The compound may exert its effects through:
Binding to specific enzymes or receptors: This can modulate their activity and lead to various biological effects.
Interfering with cellular processes: Such as DNA replication or protein synthesis, which can result in antimicrobial or anticancer activities.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
METHYL (4Z)-4-[(FURAN-2-YL)METHYLIDENE]-2-METHYL-5-OXO-1-[3-(TRIFLUOROMETHYL)PHENYL]-4,5-DIHYDRO-1H-PYRROLE-3-CARBOXYLATE: shares similarities with other compounds that contain furan, trifluoromethyl, and pyrrole groups.
Benzofuran derivatives: Known for their biological activities and potential therapeutic applications.
Imidazo[1,2-a]pyridines: Valuable heterocyclic scaffolds in organic synthesis and pharmaceutical chemistry.
Uniqueness
The uniqueness of this compound lies in its specific combination of functional groups, which imparts distinct chemical and biological properties. This makes it a valuable compound for research and development in various scientific fields.
Eigenschaften
IUPAC Name |
methyl (4Z)-4-(furan-2-ylmethylidene)-2-methyl-5-oxo-1-[3-(trifluoromethyl)phenyl]pyrrole-3-carboxylate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H14F3NO4/c1-11-16(18(25)26-2)15(10-14-7-4-8-27-14)17(24)23(11)13-6-3-5-12(9-13)19(20,21)22/h3-10H,1-2H3/b15-10- |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
URYXXQUMUKOUJR-GDNBJRDFSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=CC2=CC=CO2)C(=O)N1C3=CC=CC(=C3)C(F)(F)F)C(=O)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=C(/C(=C/C2=CC=CO2)/C(=O)N1C3=CC=CC(=C3)C(F)(F)F)C(=O)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H14F3NO4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
377.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
![4-Methyl-1-(3-{3-[(4-methylpiperidin-1-YL)sulfonyl]benzenesulfonyl}benzenesulfonyl)piperidine](/img/structure/B4915132.png)
![methyl 6-tert-butyl-2-{[(2-oxo-2H-chromen-3-yl)carbonyl]amino}-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate](/img/structure/B4915140.png)
![3,5-dimethyl-N-[4-(2-pyridinyl)butyl]-4-isoxazolecarboxamide trifluoroacetate](/img/structure/B4915145.png)
![6-[4-(Methylsulfanyl)phenyl]-5-nitropiperidin-2-one](/img/structure/B4915152.png)
![1'-[1-(4-bromophenyl)-2,5-dioxo-3-pyrrolidinyl]-1,4'-bipiperidine-4'-carboxamide](/img/structure/B4915158.png)

![2,4-dichloro-N-[2,2,2-trichloro-1-({[(4-ethoxyphenyl)amino]carbonothioyl}amino)ethyl]benzamide](/img/structure/B4915169.png)
![2-[(4-Piperidin-1-ylsulfonylthiophene-2-carbonyl)amino]acetic acid](/img/structure/B4915170.png)
![[3-[4-(3-Chlorophenyl)piperazin-1-yl]piperidin-1-yl]-(2-ethyl-5-methylpyrazol-3-yl)methanone](/img/structure/B4915175.png)
![methyl [(5-methoxy-1H-benzimidazol-2-yl)thio]acetate hydrobromide](/img/structure/B4915178.png)
![1-[3-(3-chlorophenoxy)propyl]-1H-imidazole](/img/structure/B4915187.png)

![N-(2-{[(2-chlorophenyl)amino]carbonyl}phenyl)-2-iodobenzamide](/img/structure/B4915193.png)
![5-{4-[2-(4-methoxyphenoxy)ethoxy]benzylidene}-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B4915201.png)
